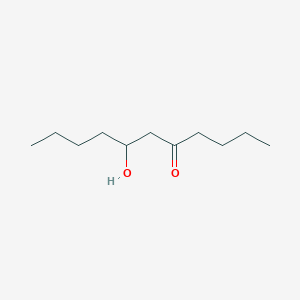
5-Undecanone, 7-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Undecanone, 7-hydroxy- is an organic compound with the molecular formula C11H22O2 It is a hydroxyketone, which means it contains both hydroxyl (-OH) and ketone (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecanone, 7-hydroxy- can be achieved through several methods. One common approach involves the reaction of undecanoic acid with appropriate reagents to introduce the hydroxyl and ketone functionalities. For instance, the ethereal Grignard reagent solution from n-decyl bromide, magnesium, and ether can be treated with cadmium chloride and then refluxed with 3-methoxybenzoyl chloride in ether . Another method involves the reaction of undecanoic acid with anisole in the presence of HSiMe2Cl and InCl3 in 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for 5-Undecanone, 7-hydroxy- typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to optimize yield and purity. For example, the reaction of undecanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride for an extended period can produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Undecanone, 7-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both hydroxyl and ketone groups.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride (SOCl2) to form corresponding chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a diketone, while reduction of the ketone group can produce a diol.
Scientific Research Applications
5-Undecanone, 7-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Undecanone, 7-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-1-undecanone
- 1-(3-Hydroxyphenyl)-1-undecanone
- 1-(4-Hydroxyphenyl)-1-undecanone
Uniqueness
5-Undecanone, 7-hydroxy- is unique due to its specific structural features and functional groups, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and practical purposes.
Properties
CAS No. |
77486-15-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7-hydroxyundecan-5-one |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
IGYHBFPKYFVVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


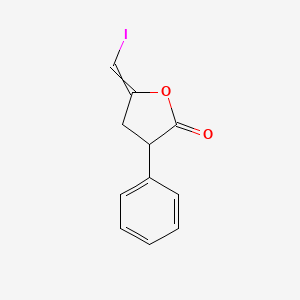
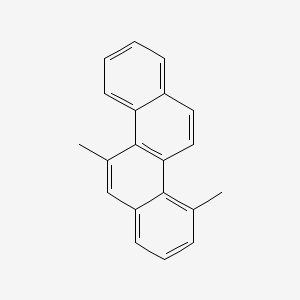
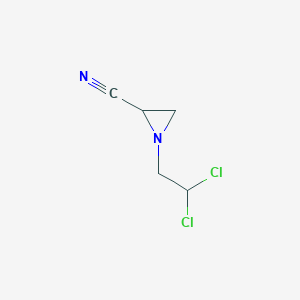
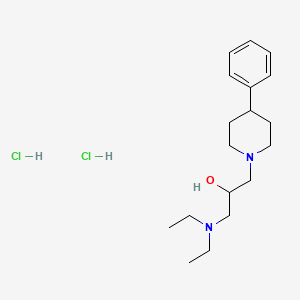
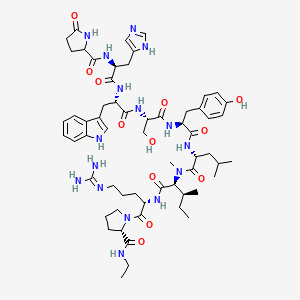
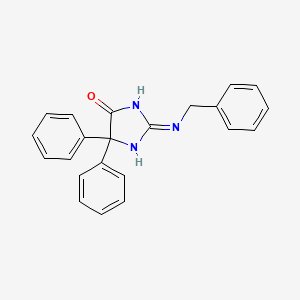
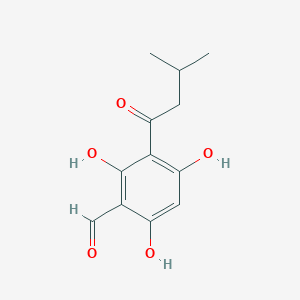
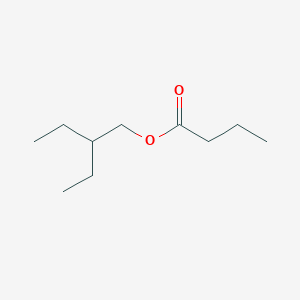
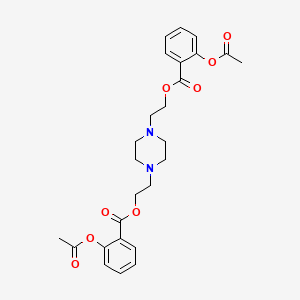
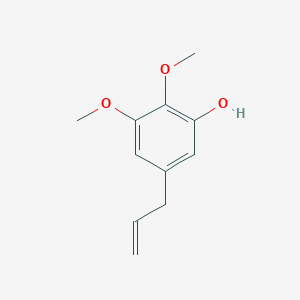

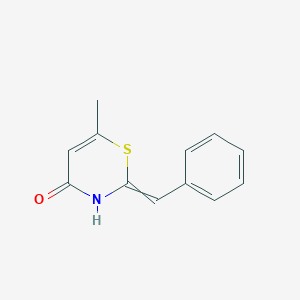
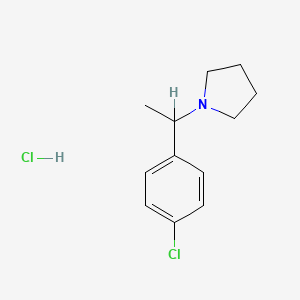
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
